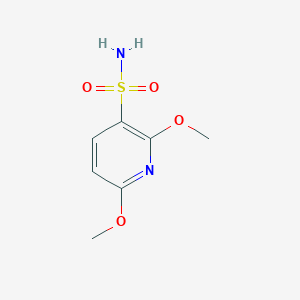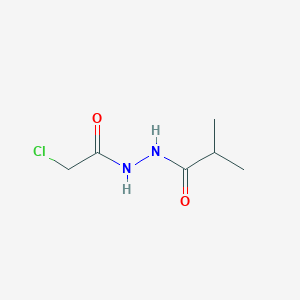
N'-(2-chloroacetyl)-2-methylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-chloroacetyl)-2-methylpropanehydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-methylpropanehydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methylpropanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroacetyl chloride+2-methylpropanehydrazide→N’-(2-chloroacetyl)-2-methylpropanehydrazide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a moderate level, typically around 0-5°C, to control the rate of reaction and minimize the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloroacetyl)-2-methylpropanehydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions
N’-(2-chloroacetyl)-2-methylpropanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Condensation Reactions: Carbonyl compounds such as aldehydes and ketones are used as reactants. The reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Condensation Reactions: Formation of hydrazones or hydrazides.
Oxidation and Reduction Reactions: Formation of oxides or amines.
科学研究应用
N’-(2-chloroacetyl)-2-methylpropanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes .
作用机制
The mechanism of action of N’-(2-chloroacetyl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity .
相似化合物的比较
Similar Compounds
Chloroacetyl chloride: A related compound used in the synthesis of various chloroacetyl derivatives.
N-chloroacetanilides: Compounds with similar structural features and applications in organic synthesis and agrochemicals .
Uniqueness
N’-(2-chloroacetyl)-2-methylpropanehydrazide is unique due to its specific combination of a chloroacetyl group and a hydrazide moiety.
属性
IUPAC Name |
N'-(2-chloroacetyl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-4(2)6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZUOFFJEYIQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
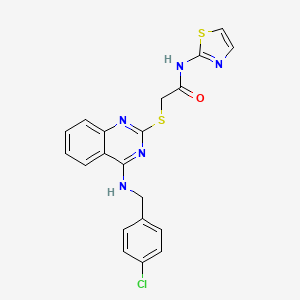
![4-methyl-2-[7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2470961.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)
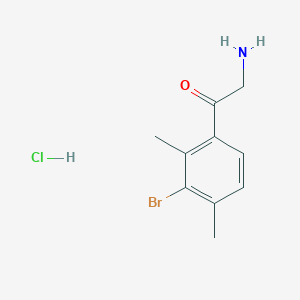
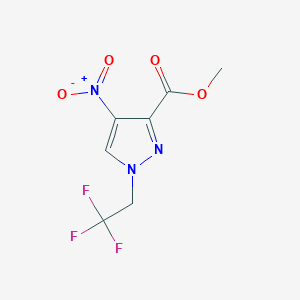
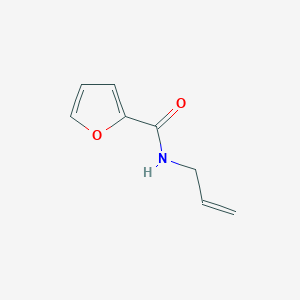
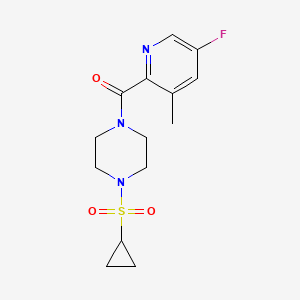
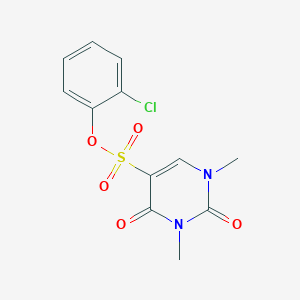

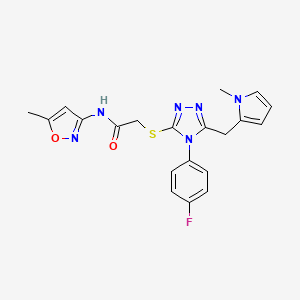
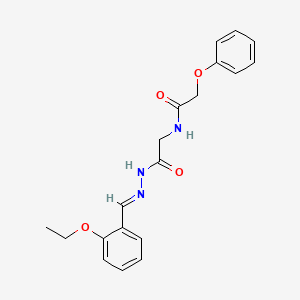
![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)
